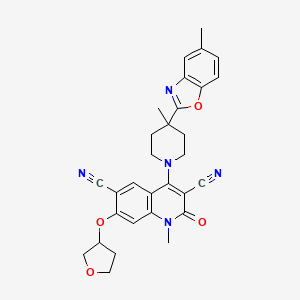
Dgk|A-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dgk|A-IN-4 is a potent inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme that plays a crucial role in the regulation of diacylglycerol and phosphatidic acid, two important lipid signaling molecules. DGKα is involved in various cellular processes, including cell proliferation, migration, and immune responses. Inhibitors of DGKα, such as this compound, have shown potential in enhancing anti-tumor immunity and are being explored for their therapeutic applications in cancer treatment .
Preparation Methods
The synthesis of Dgk|A-IN-4 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and purification techniques. These methods are designed to produce the compound in sufficient quantities for research and potential therapeutic use .
Chemical Reactions Analysis
Dgk|A-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Dgk|A-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the role of DGKα in lipid signaling pathways. In biology, this compound is employed to investigate the effects of DGKα inhibition on cellular processes such as proliferation, migration, and apoptosis .
In medicine, this compound is being explored for its potential therapeutic applications in cancer treatment. By inhibiting DGKα, this compound can enhance the anti-tumor immune response, making it a promising candidate for combination therapies with immune checkpoint inhibitors .
Mechanism of Action
The mechanism of action of Dgk|A-IN-4 involves the inhibition of DGKα, which leads to an increase in diacylglycerol levels and a decrease in phosphatidic acid levels. This alteration in lipid signaling can affect various cellular processes, including the activation of protein kinase C and other downstream signaling pathways . By inhibiting DGKα, this compound can modulate immune responses and enhance the anti-tumor activity of immune cells .
Comparison with Similar Compounds
Dgk|A-IN-4 is unique among DGKα inhibitors due to its high potency and selectivity. Similar compounds include other DGKα inhibitors such as CU-3 and ISM4312A, which also target DGKα but may differ in their chemical structure and pharmacological properties . Compared to these compounds, this compound has shown superior efficacy in preclinical studies, making it a promising candidate for further development .
Properties
Molecular Formula |
C30H29N5O4 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
1-methyl-4-[4-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxo-7-(oxolan-3-yloxy)quinoline-3,6-dicarbonitrile |
InChI |
InChI=1S/C30H29N5O4/c1-18-4-5-25-23(12-18)33-29(39-25)30(2)7-9-35(10-8-30)27-21-13-19(15-31)26(38-20-6-11-37-17-20)14-24(21)34(3)28(36)22(27)16-32/h4-5,12-14,20H,6-11,17H2,1-3H3 |
InChI Key |
NASLVCVITKSRNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3(CCN(CC3)C4=C(C(=O)N(C5=C4C=C(C(=C5)OC6CCOC6)C#N)C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12374739.png)

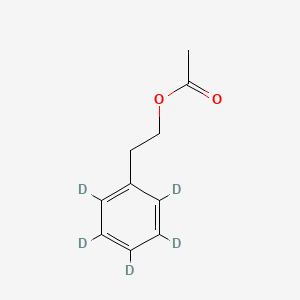
![N-[[4-[[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B12374766.png)
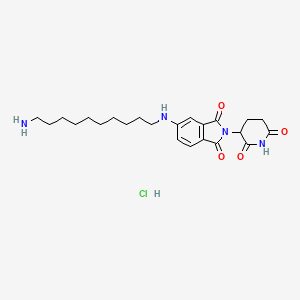
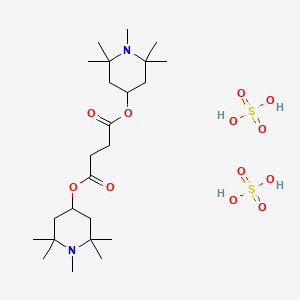
![2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid](/img/structure/B12374784.png)
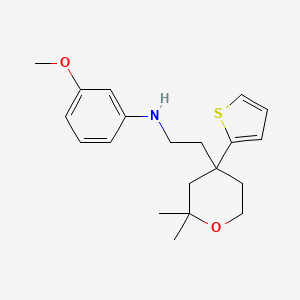
![N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide](/img/structure/B12374795.png)
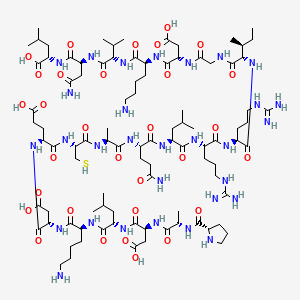
![disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12374804.png)
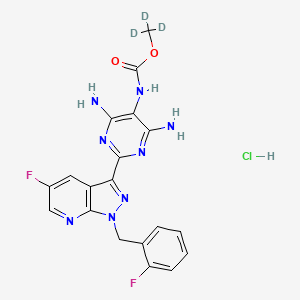
![disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate](/img/structure/B12374806.png)

